Cas no 467-64-1 (Benzyl Violet)

Benzyl Violet structure
Produktname:Benzyl Violet
CAS-Nr.:467-64-1
MF:C286H438N82O90S9
MW:6753.61837244034
CID:5055825
Benzyl Violet Chemische und physikalische Eigenschaften
Namen und Kennungen
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- H-Arg-Ile-Cys-Tyr-Asn-His-Leu-Gly-Thr-Lys-Pro-Pro-Thr-Thr-Glu-Thr-Cys-Gln-Glu-Asp-Ser-Cys-Tyr-Lys-As
- Benzyl Violet
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- Inchi: 1S/C286H438N82O90S9/c1-20-136(9)219(355-229(404)157(290)52-38-89-305-283(296)297)271(446)352-196(132-466)263(438)332-172(104-149-67-73-154(378)74-68-149)242(417)336-178(108-203(292)381)246(421)334-177(107-152-117-304-133-315-152)245(420)330-170(99-134(5)6)232(407)312-121-210(388)354-223(140(13)371)273(448)329-168(56-34-37-88-289)278(453)368-97-46-64-201(368)280(455)366-95-44-63-200(366)268(443)361-227(144(17)375)277(452)362-226(143(16)374)274(449)327-167(80-84-214(394)395)240(415)359-225(142(15)373)276(451)353-195(131-465)260(435)323-164(77-81-202(291)380)237(412)322-165(78-82-212(390)391)238(413)339-185(115-218(402)403)251(426)347-188(124-370)257(432)350-193(129-463)261(436)331-171(103-148-65-71-153(377)72-66-148)241(416)320-161(54-32-35-86-287)235(410)335-180(110-205(294)383)254(429)356-220(137(10)21-2)270(445)344-176(106-151-116-309-158-53-31-30-51-156(151)158)253(428)360-224(141(14)372)275(450)343-174(101-146-47-26-24-27-48-146)243(418)340-184(114-217(400)401)250(425)337-181(111-206(295)384)255(430)357-222(139(12)23-4)272(447)358-221(138(11)22-3)269(444)326-163(59-41-92-308-286(302)303)234(409)319-159(57-39-90-306-284(298)299)230(405)311-119-208(386)317-189(125-459)233(408)313-120-209(387)318-190(126-460)258(433)333-175(102-147-49-28-25-29-50-147)252(427)363-228(145(18)376)281(456)367-96-45-62-199(367)267(442)325-160(58-40-91-307-285(300)301)231(406)310-118-207(385)316-182(112-215(396)397)248(423)328-169(85-98-467-19)279(454)365-94-43-60-197(365)265(440)314-122-211(389)364-93-42-61-198(364)266(441)342-173(105-150-69-75-155(379)76-70-150)244(419)349-194(130-464)264(439)351-191(127-461)259(434)324-166(79-83-213(392)393)239(414)346-187(123-369)256(431)341-183(113-216(398)399)249(424)321-162(55-33-36-87-288)236(411)348-192(128-462)262(437)338-179(109-204(293)382)247(422)345-186(282(457)458)100-135(7)8/h24-31,47-51,53,65-76,116-117,133-145,157,159-201,219-228,309,369-379,459-466H,20-23,32-46,52,54-64,77-115,118-132,287-290H2,1-19H3,(H2,291,380)(H2,292,381)(H2,293,382)(H2,294,383)(H2,295,384)(H,304,315)(H,310,406)(H,311,405)(H,312,407)(H,313,408)(H,314,440)(H,316,385)(H,317,386)(H,318,387)(H,319,409)(H,320,416)(H,321,424)(H,322,412)(H,323,435)(H,324,434)(H,325,442)(H,326,444)(H,327,449)(H,328,423)(H,329,448)(H,330,420)(H,331,436)(H,332,438)(H,333,433)(H,334,421)(H,335,410)(H,336,417)(H,337,425)(H,338,437)(H,339,413)(H,340,418)(H,341,431)(H,342,441)(H,343,450)(H,344,445)(H,345,422)(H,346,414)(H,347,426)(H,348,411)(H,349,419)(H,350,432)(H,351,439)(H,352,446)(H,353,451)(H,354,388)(H,355,404)(H,356,429)(H,357,430)(H,358,447)(H,359,415)(H,360,428)(H,361,443)(H,362,452)(H,363,427)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,457,458)(H4,296,297,305)(H4,298,299,306)(H4,300,301,307)(H4,302,303,308)/t136-,137-,138-,139-,140+,141+,142+,143+,144+,145+,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228-/m0/s1
- InChI-Schlüssel: WXAHZOYREYZWJG-ZQMJCZTESA-N
- Lächelt: SC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@H](C(N[C@@H](CCCNC(=N)N)C(N[C@@H](CCCNC(=N)N)C(NCC(N[C@@H](CS)C(NCC(N[C@@H](CS)C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H]([C@@H](C)O)C(N1CCC[C@H]1C(N[C@H](C(NCC(N[C@@H](CC(=O)O)C(N[C@@H](CCSC)C(N1CCC[C@H]1C(NCC(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CC(N)=O)=O)CS)=O)CCCCN)=O)CC(=O)O)=O)CO)=O)CCC(=O)O)=O)CS)=O)CS)=O)CC1C=CC(=CC=1)O)=O)=O)=O)=O)=O)=O)=O)CCCNC(=N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)CC)=O)[C@@H](C)CC)=O)=O)=O)=O)[C@@H](C)O)=O)CC1=CNC2C=CC=CC1=2)=O)[C@@H](C)CC)=O)CC(N)=O)=O)CCCCN)=O)CC1C=CC(=CC=1)O)=O)CS)=O)CO)=O)CC(=O)O)=O)CCC(=O)O)=O)CCC(N)=O)=O)NC([C@H]([C@@H](C)O)NC([C@H](CCC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H]([C@@H](C)O)NC([C@@H]1CCCN1C([C@@H]1CCCN1C([C@H](CCCCN)NC([C@H]([C@@H](C)O)NC(CNC([C@H](CC(C)C)NC([C@H](CC1=CN=CN1)NC([C@H](CC(N)=O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CS)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 6751.9804531 g/mol
- Monoisotopenmasse: 6748.9703886 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 103
- Anzahl der Akzeptoren für Wasserstoffbindungen: 108
- Schwere Atomanzahl: 467
- Anzahl drehbarer Bindungen: 217
- Komplexität: 17400
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 64
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -30.8
- Molekulargewicht: 6754
- Topologische Polaroberfläche: 2810
Experimentelle Eigenschaften
- Löslichkeit: Chloroform, Dichloromethane
Benzyl Violet Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | B316550-2.5mg |
Benzyl Violet |
467-64-1 | 2.5mg |
$ 201.00 | 2023-04-18 | ||
TRC | B316550-10mg |
Benzyl Violet |
467-64-1 | 10mg |
$ 741.00 | 2023-04-18 | ||
TRC | B316550-25mg |
Benzyl Violet |
467-64-1 | 25mg |
$ 1608.00 | 2023-04-18 |
Benzyl Violet Verwandte Literatur
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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